Technical Monograph: 4-Bromo-2-chloro-1-methoxybenzene
Technical Monograph: 4-Bromo-2-chloro-1-methoxybenzene
Executive Summary
4-Bromo-2-chloro-1-methoxybenzene (CAS: 50638-47-6), also known as 4-bromo-2-chloroanisole, is a trisubstituted benzene derivative serving as a high-value scaffold in medicinal chemistry and materials science.[1] Its structural uniqueness lies in its orthogonal reactivity profile : the presence of two distinct halogen handles (bromine at C4, chlorine at C2) and an electron-donating methoxy group allows for precise, sequential functionalization. This guide details the physicochemical properties, chemoselectivity rules, and validated experimental protocols for leveraging this molecule in complex synthesis.
Physicochemical Profile
| Property | Data | Source |
| IUPAC Name | 4-Bromo-2-chloro-1-methoxybenzene | [PubChem, 2025] |
| CAS Number | 50638-47-6 | [Common Chem, 2025] |
| Molecular Formula | C₇H₆BrClO | - |
| Molecular Weight | 221.48 g/mol | - |
| Physical State | Crystalline Solid (Low Melting) | [Sigma-Aldrich] |
| Melting Point | 68.5 – 70.5 °C | [ChemBK, 2025] |
| Boiling Point | ~242 °C (at 760 mmHg) | [PinPools, 2025] |
| Density | 1.564 g/cm³ | [ChemBK, 2025] |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | - |
Reactivity & Chemoselectivity
The synthetic utility of 4-bromo-2-chloroanisole is defined by the varying bond dissociation energies (BDE) and electronic environments of its substituents.
The Reactivity Hierarchy
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C4-Bromine (High Reactivity) : The C-Br bond is the weakest halogen-carbon bond in the system. It is the primary site for oxidative addition by Palladium(0) catalysts and Lithium-Halogen exchange.
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C2-Chlorine (Moderate Reactivity) : The C-Cl bond is sterically hindered by the adjacent methoxy group and possesses a higher BDE than C-Br. It generally remains inert under standard Suzuki conditions used for the bromide, allowing for sequential coupling.
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Methoxy Group (Directing Group) : The oxygen lone pairs activate the ring and can direct ortholithiation to C6. However, kinetic halogen-lithium exchange at C4 is significantly faster than Directed Ortho Metalation (DoM) at C6.
Visualization of Reactivity
The following diagram maps the competitive reactive sites and their dominant transformation pathways.
Figure 1: Chemoselectivity map illustrating the hierarchical reactivity of the bromine, chlorine, and methoxy-directed sites.
Key Experimental Workflows
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective : Functionalize C4 (Br) while retaining C2 (Cl) for subsequent steps. Mechanism : The rate of oxidative addition of Pd(0) to Ar-Br is orders of magnitude faster than to Ar-Cl, especially with standard phosphine ligands (PPh₃).
Procedure :
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Reagents : 4-Bromo-2-chloroanisole (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 equiv).
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Solvent System : DME/Water (3:1) or Toluene/Ethanol/Water.
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Conditions : Heat to 80°C under inert atmosphere (N₂/Ar) for 4-12 hours.
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Workup : Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO₄.[2]
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Outcome : >90% yield of the 4-aryl-2-chloroanisole. The chlorine atom remains intact.
Critical Note : Avoid electron-rich, bulky ligands (like tBu₃P) in this step if you wish to preserve the chloride, as highly active catalysts may begin to activate the C-Cl bond.
Protocol B: Lithium-Halogen Exchange
Objective : Generate a nucleophilic aryl lithium species at C4. Mechanism : Halogen-lithium exchange is driven by the formation of a more stable alkyl halide (n-BuBr) and aryl lithium. This reaction is faster than proton abstraction (DoM).
Procedure :
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Setup : Flame-dried glassware, strict Argon atmosphere.
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Dissolution : Dissolve 4-bromo-2-chloroanisole in anhydrous THF (0.2 M).
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Cryogenic Cooling : Cool solution to -78°C (Dry ice/Acetone).
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Lithiation : Add n-Butyllithium (1.05 equiv, 1.6M in hexanes) dropwise over 15 minutes.
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Observation: A color change (often yellow/orange) indicates formation of the aryl lithium.
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Trapping : Stir for 30 mins at -78°C, then add electrophile (e.g., DMF, CO₂, or an aldehyde).
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Quench : Allow to warm to RT and quench with saturated NH₄Cl.
Self-Validating Check : If the product contains a substituent at C6 (ortho to OMe), the temperature was likely too high (allowing equilibration to the thermodynamic DoM product) or the addition was too slow.
Sequential Functionalization Strategy
The following workflow demonstrates the "Dual-Handle" utility, converting the scaffold into a complex trisubstituted aromatic system.
Figure 2: Sequential workflow utilizing the reactivity difference between Br and Cl to build complexity.
Safety & Handling
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Hazards : 4-Bromo-2-chloroanisole is classified as an Irritant (Skin/Eye/Respiratory) .[3]
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GHS Classification : H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3).
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Handling : Use in a fume hood. Wear nitrile gloves and safety glasses.
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Storage : Store in a cool, dry place. Light sensitive (store in amber vials) to prevent slow photodehalogenation.
References
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PubChem . 4-Bromo-2-chloroanisole Compound Summary. National Library of Medicine. Accessed 2025.[2][4][5] Link
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ChemBK . 4-Bromo-2-chloroanisole Physical Properties. Accessed 2025.[2][4][5] Link
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Organic Chemistry Portal . Suzuki-Miyaura Coupling: Mechanism and Selectivity. Link
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Hunt, D. A. (2018).[2] Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. MOJ Bioorganic & Organic Chemistry. Link
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Sigma-Aldrich . Product Specification: 4-Bromo-2-chloroanisole.[3] Link
Sources
- 1. 4-bromo-2-chloro-1-methoxybenzene | 50638-47-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103739452A - Synthetic method of m-chloroanisole - Google Patents [patents.google.com]
